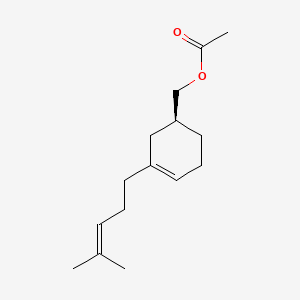

Myraldyl acetate

Description

Historical Perspectives in Chemical Synthesis Research Pertaining to Myraldyl Acetate (B1210297) Precursors

The synthesis of Myraldyl acetate is built upon foundational research into the transformation of naturally derived terpenes. The historical development of methods to produce its key precursors was a critical step toward its eventual creation.

The primary precursor for this compound is myrcene (B1677589) , a monoterpene. A significant advancement in terpene chemistry was the development of industrial-scale production of myrcene through the pyrolysis of β-pinene , a major constituent of turpentine. foreverest.netmdpi.com This process involves heating β-pinene to high temperatures (550–600 °C) for a very short duration. mdpi.com

Another key intermediate is myrcenol (B1195821) , an alcohol derivative of myrcene. Historically, myrcenol was produced by treating myrcene with a cold mixture of acetic acid and sulfuric acid to form myrcenyl acetate, which was then decomposed. google.com This esterification and subsequent hydrolysis represent a common pathway in terpene chemistry. The direct esterification of myrcenol is a fundamental reaction that parallels the final acetylation step in this compound's synthesis.

A related structural precursor in fragrance chemistry is nopol (B1679846) , which is synthesized through a Prins reaction between β-pinene and paraformaldehyde. redalyc.orgscielo.org.co Research into this reaction has explored various catalysts, including zinc chloride (ZnCl₂), solid superacids, and other acid catalysts. foreverest.netredalyc.org The subsequent acetylation of nopol to nopyl acetate , a valuable fragrance compound in its own right, has also been a subject of study. foreverest.net Methods for this acetylation include using acetic anhydride (B1165640) with catalysts like sodium acetate or triethylamine, as well as direct esterification with acetic acid using catalysts such as p-toluenesulfonic acid or sulfuric acid. redalyc.orgunirioja.esprepchem.com These studies on the synthesis and acetylation of precursors like myrcenol and nopol provided the chemical knowledge base necessary for the development of more complex molecules like this compound.

The core reaction for forming the carbocyclic structure of this compound is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. The specific synthesis of this compound involves a Diels-Alder reaction between myrcene and acrolein , followed by reduction of the resulting aldehyde and subsequent acetylation. scribd.com

Contemporary Research Landscape and Academic Significance of this compound in Chemical Sciences

In the contemporary chemical sciences, this compound is significant primarily as a case study in industrial organic synthesis and as a functional material in perfumery. Its synthesis pathway, which begins with the renewable feedstock β-pinene and proceeds through a key Diels-Alder reaction, exemplifies the transformation of simple terpenes into complex, high-value specialty chemicals. mdpi.comscribd.com

The academic interest in this compound lies in its physicochemical properties that make it a successful fragrance ingredient. Its relatively high molecular weight and low vapor pressure contribute to its longevity, or tenacity, on a substrate. perfumersapprentice.comgivaudan.com Its good stability makes it suitable for use in chemically challenging product bases like soaps and detergents. givaudan.comperflavory.com The compound is a synthetic fragrance, and modern research in the field increasingly focuses on the use of renewable starting materials, a criterion that the myrcene-based synthesis route can meet. fragranceconservatory.com

The table below summarizes key physicochemical properties of this compound compiled from various chemical data sources.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₄O₂ | perfumersapprentice.comnih.govchemeo.com |

| Molecular Weight | 236.3 - 236.35 g/mol | perfumersapprentice.comnih.govchemeo.com |

| CAS Number | 72403-67-9 | perfumersapprentice.comnih.gov |

| Appearance | Colourless liquid | perfumersapprentice.com |

| Vapor Pressure (20°C) | 0.0013 hPa | perfumersapprentice.comgivaudan.com |

| Octanol/Water Partition Coefficient (logP) | 4.022 - 5.7 | givaudan.comchemeo.com |

| Odor Profile | Floral, Jasmine, Muguet, Sweet, Fruity, Green | perfumersapprentice.comgivaudan.com |

This table is interactive. Click on the headers to sort the data.

The compound serves as an example of how specific molecular structures correlate with desired functional properties, in this case, a particular olfactory profile and chemical robustness.

Review of Existing Academic Literature and Identification of Research Gaps Concerning this compound

The existing body of literature on this compound is predominantly found in patents, fragrance industry technical publications, and safety assessments conducted by bodies like the Research Institute for Fragrance Materials (RIFM). scribd.comresearchgate.netresearchgate.net This literature focuses heavily on its application as a fragrance ingredient, detailing its odor profile, performance in various media, and its use in perfume compositions. givaudan.comfragranceconservatory.comthegoodscentscompany.comgoogle.com

Several research gaps can be identified from a review of the publicly available information:

Optimization of Synthesis: While the general synthetic route via a Diels-Alder reaction of myrcene and acrolein is known, detailed academic studies on the reaction kinetics, mechanistic pathways, and optimization of catalysts for this specific transformation are not widely published. scribd.com The fragrance industry often holds such process improvements as proprietary information. There is a lack of comparative studies on different catalytic systems or reaction conditions aimed at improving yield and selectivity for public academic discourse.

Alternative and Green Synthesis Routes: The trend towards "green chemistry" suggests an opportunity for research into more sustainable synthesis pathways. While its precursor, myrcene, can be derived from renewable β-pinene, the subsequent steps involving acrolein (often derived from petrochemicals) and traditional reduction/acetylation reagents present areas for potential improvement. foreverest.netscribd.com Research into biocatalytic methods or the use of greener reagents for the synthesis of this compound is a notable gap in the academic literature.

Exploration of Non-Fragrance Applications: The research on this compound is almost exclusively confined to its role in perfumery. Many related terpenoid esters have been investigated for a range of biological activities. ontosight.ai However, there is a conspicuous absence of studies investigating potential pharmacological, antimicrobial, or other functional properties of this compound outside of the fragrance context. This represents a significant untapped area for academic exploration.

Structure

3D Structure

Properties

CAS No. |

72403-67-9 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate |

InChI |

InChI=1S/C15H24O2/c1-12(2)6-4-7-14-8-5-9-15(10-14)11-17-13(3)16/h6,8,15H,4-5,7,9-11H2,1-3H3 |

InChI Key |

IIUKCYITROTKFB-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1=CCCC(C1)COC(=O)C)C |

Isomeric SMILES |

CC(=CCCC1=CCC[C@@H](C1)COC(=O)C)C |

Canonical SMILES |

CC(=CCCC1=CCCC(C1)COC(=O)C)C |

Other CAS No. |

72403-67-9 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Myraldyl Acetate and Its Analogues

Classical Synthetic Routes to Myraldyl Acetate (B1210297)

The traditional synthesis of myraldyl acetate relies on well-established organic reactions, primarily focusing on the efficient construction of its core carbocyclic structure and the subsequent installation of the acetate functional group.

Esterification Reactions and Detailed Reaction Mechanism Elucidation

The final step in the synthesis of this compound is the esterification of its corresponding alcohol precursor, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-methanol, often referred to as myraldol. The most common method employed is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (myraldol). chemguide.co.uk

The reaction is an equilibrium process, typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org The mechanism proceeds through a series of reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of acetic acid, rendering the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack : The alcohol precursor (myraldol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. chemguide.co.uk

To drive the equilibrium towards the product side, the reaction is often carried out using an excess of one reactant or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Key Steps in Fischer-Speier Esterification of Myraldol

| Step | Description | Intermediate/Product |

| 1 | Protonation of Acetic Acid | Activated Acetic Acid |

| 2 | Nucleophilic attack by Myraldol | Tetrahedral Intermediate |

| 3 | Proton Transfer | Isomeric Tetrahedral Intermediate |

| 4 | Elimination of Water | Protonated this compound |

| 5 | Deprotonation | This compound & Catalyst Regeneration |

Precursor Synthesis and Optimization Strategies for this compound

The primary precursor for this compound is the alcohol 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-methanol. The industrial synthesis of this key intermediate is a prime example of applying classic carbon-carbon bond-forming reactions to complex molecule construction. A cornerstone of this synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition. researchgate.net

The typical industrial route involves the reaction between myrcene (B1677589) (the diene) and acrolein (the dienophile). This reaction efficiently constructs the substituted cyclohexene (B86901) ring, which forms the core of the this compound structure.

Reaction : Myrcene + Acrolein → 4-(4-Methyl-3-pentenyl)-3-cyclohexenecarbaldehyde

This Diels-Alder reaction is notable for its high atom economy and stereoselectivity. Optimization strategies for this step focus on catalyst selection (Lewis acids can be used to accelerate the reaction and control regioselectivity), temperature, and pressure to maximize the yield of the desired isomeric product. Following the cycloaddition, the resulting aldehyde is reduced to the primary alcohol, myraldol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation are employed for this transformation. google.com

Application of Claisen Rearrangement in this compound Precursor Synthesis

The Claisen rearrangement, a google.comgoogle.com-sigmatropic rearrangement of an allyl vinyl ether, is a powerful tool for forming carbon-carbon bonds and is particularly useful in the synthesis of γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org While the Diels-Alder route is common, the principles of the Claisen rearrangement can be applied to construct the carbon skeleton of this compound's precursors.

One plausible, though less common, approach involves the Johnson-Claisen rearrangement. wikipedia.orgmasterorganicchemistry.com This variant reacts an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst. masterorganicchemistry.com This process generates a γ,δ-unsaturated ester. For instance, an appropriately substituted allylic alcohol could be rearranged to form an ester that contains the core carbon framework of this compound, which could then be chemically modified (e.g., through reduction and subsequent re-esterification) to yield the final product. The reaction proceeds through a chair-like transition state, which allows for predictable stereochemical control. organic-chemistry.org

Table 2: Comparison of Precursor Synthesis Routes

| Method | Key Reaction | Starting Materials (Example) | Key Feature |

| Industrial Standard | Diels-Alder Reaction | Myrcene, Acrolein | High atom economy, direct formation of the cyclohexene ring. researchgate.net |

| Alternative Strategy | Johnson-Claisen Rearrangement | Allylic Alcohol, Triethyl Orthoacetate | Forms a C-C bond while introducing an ester group, offers stereocontrol. masterorganicchemistry.com |

Novel and Green Chemistry Approaches in this compound Synthesis

Reflecting broader trends in the chemical industry, the synthesis of fragrance compounds like this compound is increasingly influenced by the principles of green chemistry. unibo.itnih.gov These efforts focus on reducing waste, using safer reagents, and incorporating renewable resources.

Catalytic Strategies for Efficient this compound Formation, Including In Situ Salt Formation

Modern synthetic chemistry seeks to replace traditional homogeneous catalysts, like sulfuric acid, with more environmentally benign alternatives. For the esterification step in this compound synthesis, solid acid catalysts such as zeolites, ion-exchange resins, or metal oxides offer significant advantages. researchgate.net These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification, minimizing corrosive waste streams, and allowing for catalyst recycling. sphinxsai.com

Another innovative approach involves in situ salt formation to facilitate the reaction. nih.gov In this strategy, a base is used to deprotonate the carboxylic acid, forming a carboxylate salt within the reaction mixture. This nucleophilic salt can then react with an activated form of the alcohol. While more commonly applied in pharmaceutical synthesis, this principle can be adapted to fragrance chemistry to enable reactions under milder conditions and avoid the use of strong acids. nih.gov For example, the reaction could be mediated by a coupling agent that activates the carboxylic acid, followed by reaction with the alcohol in the presence of a non-nucleophilic base.

Utilization of Renewable Feedstocks in this compound Synthesis

A key aspect of greening the synthesis of this compound is the use of renewable feedstocks. greenchemistry-toolkit.org The fragrance industry is increasingly turning to bio-based starting materials. fragranceconservatory.com this compound is a prime candidate for this approach, as its key precursor, myrcene, is a naturally occurring terpene. givaudan.com

Myrcene can be isolated from the essential oils of various plants, such as hops, thyme, and lemongrass. By utilizing myrcene derived from these botanical sources, the synthesis of this compound can significantly reduce its reliance on petrochemical feedstocks. rsc.orgbohrium.comresearchgate.net This shift not only improves the sustainability profile of the compound but also aligns with consumer demand for products derived from natural sources. The entire carbon skeleton of this compound can thus be traced back to renewable biomass, making it an example of a modern, sustainable fragrance ingredient. givaudan.com

Sustainable Solvent and Reagent Selection in this compound Production

The production of fragrance ingredients like this compound is increasingly scrutinized for its environmental impact, prompting a shift towards sustainable practices. pharmacyjournal.org Green chemistry principles are central to this transition, emphasizing the reduction or elimination of hazardous substances through careful selection of solvents and reagents. pharmacyjournal.orgjddhs.com Solvents are a primary concern as they often constitute the largest mass input in a synthetic process. organicchemistrydata.orgnih.gov

Companies are adopting solvent selection guides that categorize solvents based on safety, health, and environmental criteria. utoronto.ca These guides typically rank solvents from "recommended" to "banned." For instance, simple alcohols like methanol (B129727) and ethanol, or alkanes such as heptane, are often environmentally preferred, whereas solvents like dioxane and acetonitrile (B52724) are considered less desirable. utoronto.ca The goal is to minimize the environmental footprint by choosing solvents that are renewable, less toxic, and easily recycled. nih.govutoronto.ca Water is often highlighted as a preferred green solvent. nih.gov

The assessment of a production process's sustainability can be quantified using metrics like Process Mass Intensity (PMI), which measures the total mass of materials (solvents, reagents, water) used to produce a kilogram of the final product. organicchemistrydata.org The ideal green reaction aims for a low PMI, ideally approaching a solvent-less process. nih.govmdpi.com

Reagent selection is also critical. The focus is on using reagents derived from renewable feedstocks and employing catalytic methods, such as biocatalysis or heterogeneous catalysis, to improve atom economy and reduce waste. pharmacyjournal.orgjddhs.com Disfavored chemistries, such as those involving stoichiometric transition metals or certain alkylating agents, are avoided where possible. givaudan.com Innovative techniques like microwave-assisted synthesis and continuous flow processing are being explored to reduce energy consumption and reaction times, further contributing to a more sustainable production model. jddhs.commdpi.com

Interactive Table: Solvent Sustainability Classification

| Category | Solvent Example | Rationale for Classification |

|---|---|---|

| Recommended | Water, Ethanol, Methanol | Low toxicity, renewable, biodegradable, low environmental impact. utoronto.canih.gov |

| Usable | Heptane, Toluene, 2-Methyltetrahydrofuran | Acceptable performance and moderate environmental impact; alternatives are sought. |

| Undesirable/Banned | Dichloromethane, Dioxane, Acetonitrile | High toxicity, environmental persistence, significant health and safety hazards. utoronto.ca |

Asymmetric Synthesis and Stereochemical Control of this compound Derivatives

Asymmetric synthesis is a critical field in organic chemistry focused on converting an achiral molecular unit into a chiral one, resulting in an unequal mixture of stereoisomers. uwindsor.ca This control is paramount when synthesizing molecules with specific biological or olfactory properties, as different isomers can exhibit distinct characteristics.

Enantioselective Approaches to this compound Isomers

Enantioselective synthesis aims to predominantly produce one of a pair of enantiomers. uwindsor.ca For a molecule like this compound, which contains chiral centers, controlling the stereochemistry is essential for achieving a desired odor profile. Methodologies to achieve this include the use of chiral catalysts, chiral auxiliaries, or reagents derived from a chiral pool. For instance, a key step in a potential synthesis could involve an acid-catalyzed ring-opening of a chiral epoxide, which introduces the desired stereochemistry into the molecule's scaffold. nih.gov Such strategies are fundamental in modern organic synthesis to produce enantiomerically enriched compounds.

Diastereoselective Synthesis of this compound Structures

Diastereoselective synthesis focuses on forming one diastereomer over others in a reaction that creates a new stereocenter where one or more stereocenters already exist. The relative orientation of substituents in the cyclohexene ring of this compound is a result of such stereochemical control. Reactions like aldol (B89426) condensations or cycloadditions are classic examples where the geometry of the starting materials or the reaction conditions can dictate the diastereomeric outcome. uwindsor.ca For example, the choice of an E- or Z-enolate in a condensation reaction can selectively lead to the formation of anti- or syn-diastereomers, respectively. uwindsor.ca Applying such principles would be crucial in controlling the final three-dimensional structure of this compound and its analogues.

Derivatization Strategies and Analogue Libraries of this compound

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. Creating libraries of such analogues is a standard strategy for exploring structure-property relationships.

Structure-Reactivity Relationship Studies of this compound Derivatives

By systematically modifying the structure of this compound and studying the resulting analogues, researchers can establish relationships between chemical structure and properties such as odor, stability, and biodegradability. For example, altering the length or branching of the pentenyl side chain could influence the molecule's fit in an olfactory receptor, thereby changing its perceived scent. Similarly, modifications to the cyclohexene ring or the acetate group can affect the molecule's chemical reactivity and stability in various formulations. givaudan.com While direct studies on this compound are not widely published, the principles of structure-activity relationships are well-established, where even minor structural changes can lead to significant shifts in a molecule's biological or chemical behavior. nih.gov

Functional Group Modifications of the this compound Scaffold

The this compound structure contains several functional groups amenable to modification: the acetate ester, the double bond in the cyclohexene ring, and the double bond in the side chain. The acetate group is a primary target for derivatization. It can be hydrolyzed to the corresponding alcohol (myraldol), which can then be re-esterified with different anhydrides or acyl chlorides to produce a range of novel esters. caltech.edu This transesterification can alter the molecule's volatility and odor profile. The double bonds within the scaffold can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, leading to a variety of saturated or functionalized analogues. Each modification creates a new molecule with potentially unique properties, contributing to a library of compounds for further screening and study.

Interactive Table: Potential Functional Group Modifications of this compound

| Target Functional Group | Type of Modification | Reagents | Resulting Functional Group |

|---|---|---|---|

| Acetate Ester | Hydrolysis | NaOH / H₂O | Alcohol (Myraldol) |

| Acetate Ester | Transesterification | Propionic Anhydride (B1165640), Pyridine | Propionate (B1217596) Ester |

| Cyclohexene Double Bond | Hydrogenation | H₂, Pd/C | Alkane (Saturated Ring) |

| Pentenyl Double Bond | Epoxidation | m-CPBA | Epoxide |

| Alcohol (from Hydrolysis) | Oxidation | PCC | Aldehyde (Myraldal) |

Advanced Spectroscopic and Structural Elucidation of Myraldyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis of Myraldyl Acetate (B1210297)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Myraldyl acetate. It provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling the complex structure and stereochemistry of molecules such as this compound. wikipedia.org Experiments like Correlation Spectroscopy (COSY) establish through-bond proton-proton connectivities, helping to piece together the carbon skeleton. longdom.org

For determining spatial relationships between protons, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable. columbia.edu These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org The intensity of the observed NOE or ROE signal is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their proximity. columbia.edu This information is critical for establishing the relative stereochemistry and preferred conformations of the flexible cyclohexene (B86901) ring and the side chain in this compound. longdom.orgacdlabs.com NOESY is generally effective for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

The pulse sequence for a NOESY experiment typically involves a series of radiofrequency pulses and delay times. libretexts.org The resulting 2D spectrum displays cross-peaks between protons that are spatially close, allowing for the construction of a 3D model of the molecule. libretexts.orgacdlabs.com

Table 1: Key 2D NMR Techniques for this compound Analysis

| NMR Technique | Information Provided | Relevance to this compound |

| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other through chemical bonds. longdom.org | Helps to trace the connectivity of the proton network within the molecule. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close to each other in space. columbia.edu | Elucidates the 3D structure and stereochemical relationships. longdom.org |

| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but effective for a different range of molecular sizes. columbia.edu | Provides complementary spatial information, especially for medium-sized molecules. columbia.edu |

While solution-state NMR is common, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. vanderwellab.org This can be particularly relevant for studying this compound in different physical forms or when encapsulated. By spinning the sample at a specific "magic angle" (Magic Angle Spinning, MAS), it is possible to average out anisotropic interactions that broaden the signals in solid samples, leading to higher resolution spectra. vanderwellab.org

Solid-state NMR can provide information on the conformation and packing of this compound molecules in a crystalline or amorphous solid state. rsc.org Techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like 13C and to obtain structural details. rsc.org Although specific ssNMR studies on this compound are not widely published, the methodology is applicable for investigating its properties in solid formulations.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification and structural elucidation of compounds by analyzing their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. nih.govescholarship.org Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer ultra-high resolution. nih.gov

In the context of this compound, HRMS is invaluable for identifying impurities, degradation products, or related compounds in a sample. escholarship.org Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a particularly effective method for separating volatile compounds like this compound from a mixture and obtaining their precise mass. escholarship.orgfrontiersin.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. core.ac.uk This process provides detailed information about the structure of the precursor ion by revealing its fragmentation pathways. core.ac.uk

For an ester like this compound, characteristic fragmentation patterns would be expected. libretexts.org These could include the loss of the acetate group or cleavage at various points along the carbon skeleton. By analyzing the m/z values of the fragment ions, it is possible to deduce the connectivity and structural features of the original molecule. nih.gov This technique is essential for confirming the identity of this compound and for distinguishing it from its isomers. core.ac.uk

Table 2: Mass Spectrometry Techniques in this compound Analysis

| MS Technique | Information Provided | Application for this compound |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements for determining elemental composition. nih.gov | Identification of this compound and related compounds in complex mixtures. escholarship.org |

| Tandem MS (MS/MS) | Reveals fragmentation pathways to give detailed structural information. nih.gov | Confirmation of the molecular structure and differentiation from isomers. core.ac.uk |

| Gas Chromatography-MS (GC-MS) | Separates volatile compounds before mass analysis. frontiersin.org | Analysis of this compound in fragrance compositions and essential oils. dntb.gov.ua |

X-Ray Crystallography and Electron Diffraction Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

While obtaining a suitable single crystal of an oil like this compound can be challenging, forming a crystalline derivative or complex could make X-ray analysis feasible. The Cambridge Structural Database (CSD) is a large repository for crystal structure data. mdpi.com

Electron diffraction is an alternative technique that can be used to determine the structure of materials, including microcrystalline samples. google.com In some cases, electron diffraction can provide structural information when suitable single crystals for X-ray diffraction cannot be grown. googleapis.comgoogleapis.com Although specific crystallographic or electron diffraction studies on this compound are not readily found in the public domain, these techniques represent the gold standard for unambiguous structural determination.

Single Crystal X-Ray Diffraction for Absolute Configuration Determination of this compound

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the determination of the absolute configuration of chiral molecules. nih.gov This powerful technique relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays. The resulting data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom.

For this compound, obtaining a suitable single crystal is the critical first step. This often involves meticulous experimentation with various solvents and crystallization conditions, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and cooled, often to cryogenic temperatures, to minimize thermal vibrations and improve the quality of the diffraction data. nih.gov

The diffraction experiment yields a set of reflections, the intensities and positions of which are used to determine the unit cell dimensions and the space group of the crystal. nih.gov The phase problem is then solved using direct methods or Patterson functions, leading to an initial structural model. This model is subsequently refined to best fit the experimental data, ultimately providing a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles. A crucial aspect for chiral molecules like this compound is the determination of the absolute configuration, which is typically achieved by analyzing the anomalous dispersion effects of the scattered X-rays. nih.gov

Table 1: Representative Crystallographic Data for a Monoterpenoid Acetate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 105.2 |

| Volume (ų) | 1325.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table represents typical data for a related monoterpenoid acetate and is for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Powder X-Ray Diffraction for Polymorphism Research in this compound

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of crystalline solids and is particularly valuable in the study of polymorphism, the ability of a compound to exist in more than one crystal form. researchgate.netamericanpharmaceuticalreview.com Different polymorphs of a substance can exhibit distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline phase. americanpharmaceuticalreview.com

In the context of this compound, PXRD would be employed to identify and differentiate between potential polymorphic forms that may arise during synthesis, purification, or storage. rigaku.com The analysis involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a plot of intensity versus 2θ, where the peak positions are determined by the unit cell dimensions and the peak intensities are related to the arrangement of atoms within the unit cell. americanpharmaceuticalreview.com

The investigation of polymorphism in this compound would involve systematically screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. researchgate.net Each new form would be analyzed by PXRD to confirm its unique diffraction pattern. researchgate.net Furthermore, PXRD can be used for quantitative phase analysis to determine the relative amounts of different polymorphs in a mixture. americanpharmaceuticalreview.com This is crucial for controlling the solid-state form of this compound in various applications.

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies of this compound

Attenuated Total Reflectance (ATR-IR) and Raman Spectroscopy for In Situ Monitoring of this compound Reactions

Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a versatile technique that allows for the analysis of samples in their native state with minimal preparation. bruker.com It is particularly well-suited for monitoring chemical reactions in real-time. google.com In the synthesis of this compound, which involves the esterification of myrcenol (B1195821), ATR-IR could be used to follow the progress of the reaction by monitoring the disappearance of the O-H stretching band of the alcohol reactant and the appearance of the C=O stretching band of the acetate ester product. researchgate.net

Raman spectroscopy is another powerful tool for in situ reaction monitoring. mdpi.comspectroscopyonline.com It is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. For the synthesis of this compound, Raman spectroscopy could track the changes in the C=C double bonds within the myrcene (B1677589) skeleton as the reaction proceeds. spectroscopyonline.com The short data acquisition times of modern Raman spectrometers allow for the real-time monitoring of fast reactions. mdpi.com

Table 2: Key Vibrational Frequencies for Monitoring this compound Synthesis

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Alcohol (Myrcenol) | O-H stretch | 3200-3600 | Weak |

| Ester (this compound) | C=O stretch | 1735-1750 | 1735-1750 |

| Alkene | C=C stretch | 1640-1680 | 1640-1680 (Strong) |

Advanced Coherent and Enhanced Vibrational Spectroscopy Techniques for this compound Molecular Landscape Investigation

To gain deeper insights into the complex vibrational landscape and intermolecular dynamics of this compound, advanced vibrational spectroscopy techniques can be employed. Coherent two-dimensional vibrational spectroscopy (2D-VS) can reveal couplings between different vibrational modes, providing a more detailed picture of the molecular structure and its fluctuations over time. nih.gov

Surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption (SEIRA) are techniques that provide enormous signal enhancement for molecules adsorbed on or near nanostructured metal surfaces. wiley.com These methods could be used to study the orientation and interaction of this compound with different surfaces, which is relevant for its application in various formulations. rsc.org By analyzing the SERS or SEIRA spectra, information about how this compound binds to a surface can be deduced. rsc.org

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound Enantiomers

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about the stereochemistry of the molecule. libretexts.orgleidenuniv.nl

Circular Dichroism (CD) Spectroscopy for this compound Stereoisomer Differentiation

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This differential absorption results in a CD spectrum, which is a plot of this difference versus wavelength. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

For this compound, which possesses at least one stereocenter, CD spectroscopy would be a powerful tool for differentiating between its possible stereoisomers. The position, sign, and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores and other functional groups within the molecule. umich.edu By comparing the experimental CD spectrum of a sample of this compound with theoretically calculated spectra for different possible stereoisomers, the absolute configuration of the molecule can often be assigned. researcher.life This is particularly useful when single crystals for X-ray diffraction are not available.

Optical Rotatory Dispersion (ORD) is a related technique that measures the change in the angle of optical rotation as a function of wavelength. scirp.org The resulting ORD curve, known as a Cotton effect curve in the region of an absorption band, can also be used for stereochemical analysis. umich.edu The combination of CD and ORD provides a comprehensive chiroptical characterization of this compound.

Mechanistic Investigations of Myraldyl Acetate Interactions

Biochemical Pathway Modulation by Myraldyl Acetate (B1210297) at the Molecular Level

The modulation of biochemical pathways is a critical aspect of understanding a compound's biological effects. This involves studying how a molecule like Myraldyl acetate might influence metabolic or signaling cascades by interacting with key components such as enzymes and proteins.

Enzyme kinetic studies are designed to measure the binding affinity of a substrate to an enzyme and the rate at which the enzyme converts it into a product. These studies can determine if a compound acts as a substrate (a molecule acted upon by an enzyme), an inhibitor (slowing down or stopping enzyme activity), or an activator. Such research is fundamental to elucidating the biochemical role and potential influence of a compound on metabolic pathways.

A review of the available scientific literature did not yield any specific enzyme kinetic studies where this compound was investigated as either a substrate or a modulator of enzyme activity.

Protein-ligand binding studies, often employing computational methods like molecular docking, are used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a target protein. nih.govresearchgate.net These investigations can reveal the binding affinity (the strength of the interaction), preferred binding sites on the protein, and the specific types of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for identifying potential biological targets and understanding a compound's specificity. jbt.com.ngresearchgate.net

Despite the utility of these methods, no specific studies on the protein-ligand binding dynamics or molecular docking of this compound with any biological protein targets were found in the public domain.

Cellular and Subcellular Target Identification for this compound

Identifying the cellular and subcellular targets of a compound is key to understanding its biological impact. This involves pinpointing which molecules it interacts with and where these interactions occur within the cell.

Affinity chromatography is a powerful technique used to isolate and purify specific molecules from a complex mixture based on a highly specific biological interaction. nih.gov In the context of target identification, a molecule like this compound could be immobilized on a solid support (the chromatography matrix) to "capture" its binding partners from a cell lysate. These captured proteins can then be identified using advanced mass spectrometry-based proteomics techniques. nih.gov This approach provides a direct method for discovering the proteins that physically interact with a compound.

There are no published studies in the available literature that have utilized affinity chromatography or proteomics to identify the protein binding partners of this compound.

Investigating the cellular uptake and subcellular localization of a compound determines whether and how it enters a cell and where it accumulates (e.g., in the mitochondria, lysosomes, or nucleus). nih.gov These processes are influenced by the molecule's physicochemical properties, such as its lipophilicity and molecular shape. nih.gov Techniques like fluorescence microscopy are often used to visualize the compound within the cell over time. Understanding these mechanisms is essential, as the location of a compound within the cell dictates its potential targets and biological effects.

No specific research detailing the cellular uptake mechanisms or the subcellular localization of this compound has been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling for this compound Analogues

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov This approach is valuable in drug discovery and chemical safety assessment, as it can predict the activity of new molecules. nih.govresearchgate.net

A specific QSAR analysis was conducted on a sample of perfume ingredients, which included this compound, to understand their effect on the stability of aminoplast core-shell microcapsules used in consumer products. epo.orggoogle.com This study resulted in the identification of a key physicochemical parameter, designated log10 Kcaps, which contributes to the stability of these microcapsules. epo.org The log10Kcaps value was calculated by constructing a QSAR model through a linear regression of molecular descriptors. epo.org This model helps in selecting perfume ingredients that optimize the performance and stability of encapsulated fragrance compositions, controlling leakage and ensuring a better pre-rub impact. epo.org

General SAR studies on related monoterpenoid esters have shown that acetate derivatives can be more active than propionate (B1217596) derivatives in certain bioassays. researchgate.net Such studies compare different chemical forms of a parent compound to determine how structural modifications influence activity, providing a basis for developing predictive QSAR models for various endpoints, including toxicity and skin absorption. researchgate.net

Below is a data table summarizing the findings of the QSAR study involving this compound.

| Study Focus | Compound(s) Analyzed | Methodology | Key Parameter Identified | Application | Citation |

| Microcapsule Stability | This compound and other perfume ingredients | QSAR analysis, linear regression of molecular descriptors | log10 Kcaps | Predicting and controlling the stability and perfume leakage from microcapsules | epo.org |

Pharmacophore Elucidation Based on this compound Structural Motifs

Pharmacophore modeling is a crucial technique in drug design used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. nih.gov A pharmacophore model can serve as a template for designing new molecules with similar or improved activity or for virtually screening large compound libraries to find new potential active agents. nih.govnih.gov The process involves analyzing a set of active molecules to generate hypotheses about the critical chemical features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. nih.gov

While the structural motifs of this compound—including its ester group, cyclohexene (B86901) ring, and aliphatic chain—are suitable for such analysis, specific pharmacophore models based on these features are not described in the available literature. The development of a pharmacophore model requires a set of analogue molecules with known activities to derive a statistically significant model. nih.gov For other classes of compounds, such as febrifugine (B1672321) analogues, detailed five-point pharmacophore models have been successfully developed and validated, demonstrating the power of this approach. nih.gov A similar study on this compound analogues could elucidate the key structural attributes required for its characteristic floral odor or other biological activities.

The table below outlines the typical features identified in a pharmacophore model.

| Pharmacophore Feature | Description | Potential Role in Molecular Interaction |

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Forms hydrogen bonds with a biological target (e.g., receptor). |

| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Forms hydrogen bonds with a biological target. |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (H) | A non-polar group that interacts favorably with non-polar environments. | Binds to hydrophobic pockets in a receptor. |

| Positive/Negative Ionizable (P/N) | A group that can carry a formal positive or negative charge at physiological pH. | Participates in ionic interactions or salt bridges. |

Theoretical and Computational Chemistry Approaches to Myraldyl Acetate

Quantum Chemical Calculations for Myraldyl Acetate (B1210297) Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. rutgers.edu By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and reactivity descriptors. jacsdirectory.com

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. jacsdirectory.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size.

A DFT study on Myraldyl acetate would typically involve geometry optimization to find the most stable three-dimensional structure. researchgate.net Following optimization, various electronic properties can be calculated. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jacsdirectory.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable information about how this compound might interact with other molecules or biological receptors. researchgate.net While DFT has been applied to study the reactivity of various organic compounds, including terpenes and esters, specific published DFT studies focusing exclusively on this compound are not prominent in the surveyed literature. jacsdirectory.commdpi.comresearchgate.net

Table 1: Potential DFT-Calculable Properties for this compound

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Foundation for all other property calculations. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visualizes sites for electrophilic and nucleophilic reactions and hydrogen bonding. |

| Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and electrophilicity index. jacsdirectory.com | Quantify the global reactivity of the molecule. jacsdirectory.com |

This table is illustrative of the types of data that can be generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. mdpi.com These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. mdpi.comanl.gov

For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) methods, could be used to predict its structural and electronic properties with high fidelity. mdpi.com These methods would be particularly useful for benchmarking results from less computationally expensive methods like DFT. mdpi.com They can provide very accurate predictions of molecular geometry, vibrational frequencies (corresponding to infrared spectra), and electronic transition energies (related to UV-Vis spectra). biorxiv.org

Despite their potential for high accuracy, the computational cost of high-level ab initio methods increases rapidly with the size of the molecule, which can be a limiting factor. anl.gov As with DFT, specific high-level ab initio studies dedicated to this compound are not readily found in the examined scientific literature.

Molecular Dynamics Simulations for this compound Conformational Landscapes and Solvation

Molecular dynamics (MD) simulations compute the motion of atoms in a system over time by solving Newton's equations of motion. mpg.de This technique allows for the exploration of the conformational landscape of flexible molecules like this compound, showing how they behave in different environments, such as in a solvent like water. nih.govspringernature.com MD simulations provide a dynamic picture of the molecule, revealing accessible conformations and the energetic barriers between them, which is critical for understanding its interactions with other molecules, particularly proteins. biorxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is crucial in drug discovery and toxicology for estimating the affinity and binding mode of a small molecule to a receptor. jbt.com.ng

This compound (also known as myrcenyl acetate) has been included in molecular docking studies to investigate its potential interactions with biological targets. researchgate.netjbt.com.ng In one study, myrcenyl acetate was among a group of phytochemicals from the neem plant docked against the human androgen receptor protein, a target for prostate cancer treatment. researchgate.netjbt.com.ng The study used AutoDock Vina within the PyRx virtual screening tool to calculate the binding affinities, which for the entire group of ligands ranged from -6.0 to -8.5 kcal/mol. researchgate.netjbt.com.ng

Another investigation performed docking of several terpenoids, including myrcenyl acetate, against proteins involved in the transmission of the Cauliflower Mosaic Virus (CaMV). nih.gov The study aimed to identify compounds that could interfere with the binding of the virus's helper component protein to the aphid's stylet cuticular protein. nih.gov Such docking studies help to rank compounds based on their predicted binding energy and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. nih.gov

Table 2: Examples of Docking Studies Involving this compound

| Study Focus | Target Protein(s) | Docking Software/Method | Key Finding Context |

|---|---|---|---|

| Prostate Cancer Treatment | Human Androgen Receptor (PDB: 2PIR) jbt.com.ng | PyRx (AutoDock Vina) researchgate.netjbt.com.ng | This compound was evaluated as part of a library of phytochemicals against a cancer-related protein target. researchgate.netjbt.com.ng |

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate relative binding free energies between a series of similar ligands and a protein target. researchgate.netwikipedia.org Based on statistical mechanics, FEP simulations involve computationally "mutating" one ligand into another in small, incremental steps, both in a solvent and when bound to the protein. wikipedia.orgnih.gov The difference in the free energy of these two processes yields the relative binding free energy (ΔΔG).

FEP calculations are significantly more computationally intensive than molecular docking but provide much higher accuracy, often within 1 kcal/mol of experimental values. nih.govcresset-group.com This accuracy makes FEP a powerful tool in lead optimization in drug discovery, as it can reliably predict the impact of small chemical modifications on binding affinity. researchgate.netrsc.org The methodology requires robust force fields, adequate sampling of conformational space, and careful setup of the simulation windows. nih.govnih.gov

While FEP is a state-of-the-art technique for predicting binding affinity, no specific FEP studies focused on this compound were found in the surveyed literature. researchgate.netwikipedia.org A hypothetical FEP study could, for example, calculate the change in binding affinity to a target receptor when the acetate group of this compound is modified to another ester or functional group.

In Silico Modeling for this compound ADME-Related Properties (Computational Prediction)

In silico modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in the early stages of developing new chemical entities, particularly in the pharmaceutical and consumer goods industries. nih.goviapchem.org These computational models predict a compound's pharmacokinetic profile without the need for initial synthesis and in vitro testing. researchgate.net

For this compound, in silico ADME prediction tools can estimate a range of crucial physicochemical and pharmacokinetic parameters. The SwissADME web tool, for instance, was used in a study that included myrcenyl acetate to evaluate the properties of a library of phytochemicals. researchgate.netjbt.com.ng Such tools use a combination of quantitative structure-activity relationship (QSAR) models, rule-based systems, and structural fragment analysis to make predictions. ljmu.ac.ukresearchgate.net

Key properties predicted include lipophilicity (as logP), water solubility, potential to inhibit cytochrome P450 (CYP) enzymes (key for metabolism), and adherence to medicinal chemistry rules like Lipinski's Rule of Five, which helps assess a compound's potential "drug-likeness". researchgate.netljmu.ac.uk These predictions are critical for identifying potential liabilities of a molecule early on, such as poor absorption or rapid metabolism, thereby guiding the design of improved analogues. iapchem.org

Table 3: Common ADME-Related Properties Predictable via In Silico Models

| Property Category | Specific Parameter | Relevance |

|---|---|---|

| Physicochemical Properties | Lipophilicity (e.g., LogP), Water Solubility, Polar Surface Area (PSA) | Influences absorption, distribution, and membrane permeability. |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the likelihood of a compound being absorbed after oral administration. ljmu.ac.uk |

| Distribution | Blood-Brain Barrier (BBB) Permeation, Plasma Protein Binding | Determines where the compound will go in the body and its availability to act on targets. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts major metabolic pathways and potential for drug-drug interactions. |

| Excretion | Clearance (CL) | Estimates the rate at which the compound is removed from the body. |

| Medicinal Chemistry Friendliness | Lipinski's Rule of Five, Bioavailability Score | Provides a general assessment of the compound's suitability as a potential drug candidate. |

This table represents common parameters evaluated by in silico ADME prediction tools.

Computational Permeability and Distribution Modeling of this compound

Computational modeling serves as a critical tool in the early assessment of a chemical's ability to permeate biological membranes and its subsequent distribution. These in silico methods predict pharmacokinetic properties, reducing the need for extensive experimental work. nih.gov For fragrance ingredients like this compound, skin absorption is a primary route of exposure, making permeability a key parameter in safety and performance evaluations.

A common approach involves the use of Quantitative Structure-Activity Relationship (QSAR) models. For instance, the Research Institute for Fragrance Materials (RIFM) has utilized a practical skin absorption model (SAM) specifically for fragrance materials. researchgate.netresearchgate.net This model estimates skin absorption based on the maximum flux (Jmax), which is calculated using QSAR models that determine fundamental physicochemical properties such as the octanol/water partition coefficient (Log P or Kow), water solubility, and the permeability coefficient (Kp). researchgate.netresearchgate.net this compound's high Log P value indicates significant lipophilicity, a key factor influencing its interaction with and permeation through the lipid-rich layers of the stratum corneum.

While direct computational studies on this compound's permeability through models like Caco-2 cells—the industry standard for predicting intestinal absorption—are not prominently featured in available literature, the principles are transferable. medtechbcn.comadmescope.combmdrc.org These models correlate a compound's structural features with its apparent permeability coefficient (Papp). scielo.brmdpi.com Computational platforms can predict Caco-2 permeability with high accuracy, often validated against large experimental datasets. scielo.br Such models, whether for skin, intestinal, or other biological barriers, are essential for predicting the bioavailability and potential systemic exposure of compounds. nih.govnih.gov

Table 1: Physicochemical and Predicted Properties of this compound This table is generated based on data from multiple sources to illustrate the parameters used in computational modeling.

| Property | Value | Significance in Permeability/Distribution Modeling | Source(s) |

|---|---|---|---|

| CAS Number | 72403-67-9 | Unique chemical identifier. | researchgate.netnih.gov |

| Molecular Formula | C15H24O2 | Determines molecular weight and elemental composition. | perfumersapprentice.comgivaudan.com |

| Molecular Weight | 236.35 g/mol | Influences diffusion rate across membranes. | nih.govperfumersapprentice.com |

| Log P (Kow) | 5.7 | Measures lipophilicity; high values suggest greater affinity for lipid membranes and potentially higher skin permeation. | givaudan.com |

| Vapour Pressure (20°C) | 0.0013 hPa | Relates to volatility and concentration at the skin surface. | perfumersapprentice.comgivaudan.com |

| RECON_VOLTAE | 1928 | A QSAR descriptor used to predict ingredient effects on microcapsule stability, which can relate to distribution in a formulation. | google.comgoogle.com |

Metabolic Stability Prediction of this compound via Computational Methods

Predicting the metabolic fate of a compound is a cornerstone of modern toxicology and drug discovery, with significant applications in the safety assessment of fragrance ingredients. Computational methods allow for the rapid prediction of metabolic stability, primarily by modeling interactions with key metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily. nih.govsimulations-plus.com These in silico tools can identify potential sites of metabolism (SOMs) on a molecule and predict kinetic parameters like the Michaelis-Menten constant (Km) and maximum metabolic rate (Vmax). simulations-plus.com

The computational evaluation of CYP-mediated metabolism involves a tiered approach. simulations-plus.com Initially, a molecule is classified as a substrate or non-substrate for various CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). simulations-plus.comnih.gov If identified as a substrate, further analysis predicts the specific atoms or bonds most likely to undergo metabolic transformation. simulations-plus.com Although specific studies detailing the computational metabolic stability of this compound are not prevalent in the reviewed literature, the general methodologies are well-established. nih.govnih.gov

Given its chemical structure, this compound possesses an ester functional group. This ester linkage is a probable site for metabolism via hydrolysis, catalyzed by various esterase enzymes present in the skin and liver, to form the corresponding alcohol (Myraldol) and acetic acid. This metabolic pathway is a common consideration for acetate-containing fragrance ingredients. archive.org In silico models for other fragrance ingredients have successfully predicted metabolic outcomes, highlighting the utility of these approaches in the broader field of fragrance safety. ifrafragrance.org

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning have become indispensable in chemical research, enabling the analysis of vast datasets to uncover structure-property relationships and predict molecular behavior. researchgate.netmdpi.com These computational strategies are applied to organize, filter, and model chemical information, accelerating the discovery and evaluation process. researchgate.netnih.gov

Data Mining for this compound Related Chemical Space

Data mining in cheminformatics involves exploring large chemical databases to identify compounds with similar structures or properties. researchgate.net A key technique in this area is the use of molecular fingerprints, such as Extended-Connectivity Fingerprints (ECFPs), which encode the structural features of a molecule. researchgate.net ECFPs are rapidly calculated and can represent a vast number of substructural features, making them ideal for similarity searching and defining a compound's chemical space. researchgate.net

The chemical space related to this compound can be explored by mining patents and chemical supplier databases where it is listed alongside other fragrance ingredients. google.comgoogle.comchemicalbook.com These sources often group chemicals by function or structural class, providing a curated dataset of related molecules. For example, patents for encapsulated perfume compositions list this compound among dozens of other ingredients, including terpenes, esters, and aldehydes, effectively mapping out a region of the "fragrance chemical space." google.comgoogle.comgoogle.com Analyzing the structural diversity and physicochemical properties of these co-listed compounds can reveal trends and identify novel molecules with desirable fragrance characteristics.

Predictive Modeling for this compound Properties and Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful application of machine learning in chemistry. researchgate.net QSAR models establish a mathematical correlation between a molecule's structural or physicochemical descriptors and a specific activity or property.

In the context of this compound, QSAR models have been applied in several areas:

Toxicity Prediction : Projects like CAESAR (Computer Assisted Evaluation of industrial chemical Substances According to Regulations) have developed QSAR models for endpoints such as developmental toxicity. These models, often built with algorithms like random forest, are used to assess chemicals under regulations like REACH and are applicable to fragrance ingredients. researchgate.netresearchgate.net

Skin Absorption : As mentioned previously, QSAR is the engine behind the Skin Absorption Model (SAM) used to predict the permeability of fragrance ingredients like this compound. researchgate.netresearchgate.net

Formulation Stability : Patent literature demonstrates a specific application of QSAR to predict the performance of fragrance ingredients in microcapsules. Using software like the Molecular Operating Environment (MOE), researchers developed a QSAR equation to predict the effect of ingredients on microcapsule stability. google.comgoogle.comepo.org In this research, this compound was assigned specific values for computational descriptors used in the predictive model.

Table 2: QSAR Descriptors for this compound in Microcapsule Stability Modeling This table is based on data from patent literature describing predictive models for perfume compositions.

| Descriptor | Value | Description | Source(s) |

|---|---|---|---|

| RECON_VOLTAE | 1928 | A calculated physicochemical parameter used in a QSAR model to predict the resistance of a microcapsule to leakage during storage. | google.comgoogle.comgoogle.comepo.org |

| log10Kcaps | -1.6 | A calculated physicochemical parameter contributing to the effect of a perfume ingredient on the stability of microcapsules. | google.comepo.org |

These examples show how predictive modeling can provide valuable, quantitative insights into the behavior of this compound, from its biological interactions to its performance in a final product, guiding formulation and safety assessment without the need for exhaustive experimental testing.

Advanced Analytical Methodologies for Myraldyl Acetate Research

Chromatographic Separations for Myraldyl Acetate (B1210297)

Chromatography stands as a cornerstone for the analysis of Myraldyl acetate, offering powerful separation capabilities based on the differential partitioning of the compound and its related substances between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the non-volatile analysis of this compound, particularly for purity assessment and quantification in various matrices. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and sensitivity.

Method development typically begins with the selection of an appropriate stationary phase, with C18 columns being a common choice for compounds of similar polarity. researchgate.netmanipal.edu The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is meticulously adjusted to optimize the retention and resolution of this compound from potential impurities. researchgate.netmdpi.com Isocratic elution may be sufficient for simple purity tests, while gradient elution is often employed for separating complex mixtures with a wide range of polarities. researchgate.net Detection is commonly performed using a Photodiode Array (PDA) detector, which provides spectral information that can aid in peak identification and purity assessment. mdpi.com

Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netnih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. researchgate.net A successful validation demonstrates that the method is suitable for its intended purpose, such as the routine quality control of this compound. omicsonline.org

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis This table presents hypothetical data based on typical validation results for similar acetate compounds.

| Validation Parameter | Acceptance Criteria | Illustrative Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD (µg/mL) | Report Value | 0.05 |

| LOQ (µg/mL) | Report Value | 0.15 |

Gas Chromatography (GC) for Volatile this compound Derivatives and Impurities

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds and is thus exceptionally well-suited for the analysis of this compound and its related volatile impurities. omicsonline.org The method is widely used for identifying and quantifying this compound as a component in complex mixtures like essential oils. dergipark.org.tr

In a typical GC analysis of this compound, the selection of the capillary column is critical. Polar columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like Carbowax) or non-polar columns (e.g., SE-52) can be effective depending on the sample matrix and the target analytes. A programmed temperature ramp is commonly used, starting at a lower temperature and gradually increasing to elute a wide range of compounds from the most volatile to the least volatile. dergipark.org.trwisc.edu For instance, an oven profile might start at 50°C and ramp at 3°C/min to 280°C. dergipark.org.tr

When coupled with a Mass Spectrometry (MS) detector (GC-MS), the technique provides powerful identification capabilities. omicsonline.org The mass spectrometer fragments the eluting compounds, generating a unique mass spectrum that acts as a chemical fingerprint, allowing for the confident identification of impurities even at trace levels. shimadzu.comshimadzu.com This is crucial for detecting residual solvents from synthesis or potential degradation products. omicsonline.org

Table 2: Typical Gas Chromatography (GC-MS) Conditions for this compound Analysis This table outlines common instrument settings for the analysis of this compound in essential oils.

| Parameter | Condition | Source |

| GC System | Shimadzu GC/MS model QP 5000 | core.ac.uk |

| Column | BD-5 (30m x 0.2mm, 0.32µm film) | core.ac.uk |

| Carrier Gas | Helium | dergipark.org.trwisc.edu |

| Flow Rate | 1.2 mL/min | dergipark.org.tr |

| Injector Temp. | 250 °C | wisc.edu |

| Oven Program | 50°C (3 min), then 3°C/min to 280°C (5 min) | dergipark.org.tr |

| Detector | Mass Spectrometer (MS) | shimadzu.com |

Chiral Chromatography for Enantiomeric Purity Assessment of this compound

Many biologically active molecules, including certain fragrance compounds, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wisc.edu These enantiomers can have different biological or sensory properties, making it essential to separate and quantify them. mz-at.de Chiral chromatography is a specialized technique designed for this purpose.

Due to their identical physical properties, enantiomers cannot be separated by standard chromatographic columns. wisc.edu Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Commercially available chiral GC columns, such as those based on cyclodextrins (e.g., Cyclodex-B), are used for this purpose. wisc.edu

Research has been conducted to establish retention indices for chiral compounds on specific CSPs. For this compound (listed as Myrcenyl acetate), retention index data is available, which aids in the identification of its enantiomers in complex samples. wisc.edu This analysis is critical for controlling the stereochemical composition of the final product, ensuring consistent quality and desired olfactory characteristics.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge, size, and frictional forces. bio-rad.com It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it a valuable tool for analyzing complex mixtures, including isomers. researchgate.netmdpi.com

Method Optimization for High-Resolution Separation of this compound Isomers

This compound may exist as a mixture of structural or positional isomers. Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their charge-to-size ratio. mdpi.com However, for neutral isomers like those of this compound, modifications to the technique are necessary.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly effective for separating neutral compounds and isomers. researchgate.netnih.gov In MEKC, a surfactant (micellar agent) is added to the background electrolyte above its critical micelle concentration. The neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning facilitates their separation. researchgate.net

Method optimization for the separation of this compound isomers would involve a systematic study of various parameters. Key factors include the type and concentration of the micellar agent (e.g., sodium dodecyl sulfate, Brij 35), the pH of the running buffer, the applied voltage, and the addition of organic modifiers to the buffer. researchgate.netnih.gov Fine-tuning these conditions is essential to achieve baseline resolution of all isomers present in a sample. researchgate.net

Advanced Detection Techniques in this compound Analysis

The choice of detector is paramount to the success of any analytical method, providing the necessary sensitivity and selectivity for the analyte of interest. In this compound research, separation techniques are frequently coupled with advanced detectors to obtain comprehensive qualitative and quantitative data.

The most powerful and widely used detection technique in conjunction with both GC and HPLC is Mass Spectrometry (MS) . omicsonline.orgnih.gov When connected to a chromatograph, an MS detector provides mass information for each separated peak, enabling unambiguous identification of this compound and its impurities by comparing their mass spectra to library databases. shimadzu.comshimadzu.com Tandem mass spectrometry (MS/MS) offers even greater selectivity and is used for quantifying trace-level impurities with high confidence. nih.gov